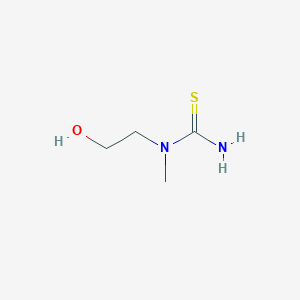

N-(2-Hydroxyethyl)-N-methylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS/c1-6(2-3-7)4(5)8/h7H,2-3H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIXSDDLNHQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605838 | |

| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137758-44-2 | |

| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Guide to a Novel Thiourea Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organosulfur compounds that have garnered significant attention in the field of organic synthesis and medicinal chemistry. Their broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties, makes them promising candidates for drug development. The thiourea functional group, characterized by a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, can exist in tautomeric forms: the thione form and the thiol form (isothiourea). The thione form is generally more prevalent in aqueous solutions. The diverse biological applications of thiourea derivatives underscore their importance in modern medicinal chemistry.

Physicochemical Properties of Related Thiourea Analogs

While specific data for N-(2-Hydroxyethyl)-N-methylthiourea is unavailable, the following table summarizes the known physicochemical properties of structurally similar compounds. This data provides a basis for estimating the properties of the target molecule.

| Property | N-Methylthiourea | 1-(2-Hydroxyethyl)urea | N'-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea |

| Molecular Formula | C₂H₆N₂S[1] | C₃H₈N₂O₂ | C₁₁H₁₅FN₂OS[2] |

| Molecular Weight | 90.15 g/mol [1] | 104.11 g/mol | 242.32 g/mol [2] |

| CAS Number | 598-52-7[3] | 2078-71-9 | 61290-73-1[2] |

| Melting Point | 119-120.5 °C | 164-169 °C[4] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in water | Not available | Not available |

| IUPAC Name | methylthiourea[1] | 1-(2-hydroxyethyl)urea | 3-[(3-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea[2] |

Synthesis of Thiourea Derivatives: Experimental Protocols

The synthesis of this compound would likely follow established methods for the preparation of N,N-disubstituted thioureas. A common approach involves the reaction of an isothiocyanate with an appropriate amine.

General Synthetic Strategy

The logical synthetic route to this compound would involve the reaction of methyl isothiocyanate with N-(2-hydroxyethyl)amine. This reaction is analogous to the well-established synthesis of other thiourea derivatives.

Caption: General synthetic workflow for this compound.

Experimental Protocol for the Synthesis of N-Methylthiourea (Analog)

The following protocol for the synthesis of N-methylthiourea from methyl isothiocyanate and ammonia serves as a relevant example of thiourea synthesis.[5]

Materials:

-

Methyl isothiocyanate

-

Concentrated ammonium hydroxide solution

-

Norit (activated carbon)

-

Ice

Procedure:

-

In a 500-mL three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel, place 140 ml of concentrated ammonium hydroxide solution.

-

Add 95 g (1.3 moles) of methyl isothiocyanate with stirring over a period of 1 hour. The addition should be at a constant rate, as the reaction can become vigorous.

-

After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to remove excess ammonia.

-

Boil the solution with 2 g of Norit and filter.

-

Chill the filtrate in an ice bath to crystallize the methylthiourea.

-

Collect the crystals on a filter, wash three times with 25-ml portions of ice water, and dry.

-

A second crop of crystals can be obtained by concentrating the mother liquor and washings.

-

The total yield of N-methylthiourea is typically in the range of 74–81%.[5]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, many thiourea derivatives exhibit significant pharmacological effects. These activities often stem from their ability to interact with various biological targets.

Known Biological Activities of Thiourea Derivatives:

-

Anticancer Activity: Some nitrosourea derivatives containing a hydroxyethyl group have been investigated for their antitumor activity.[6][7][8] These compounds can act as DNA alkylating agents, leading to DNA damage and apoptosis in cancer cells.[8]

-

Antibacterial and Antifungal Activity: Various thiourea derivatives have demonstrated potent activity against a range of bacteria and fungi.

-

Antioxidant Activity: The thiourea backbone is known to contribute to antioxidant properties in some derivatives.

-

Enzyme Inhibition: Certain thiourea compounds have been shown to be effective inhibitors of enzymes such as urease and carbonic anhydrase.

Illustrative Signaling Pathway: DNA Alkylation by Nitrosoureas

The following diagram illustrates a simplified, hypothetical mechanism of action for a nitrosourea compound, a class to which some biologically active thiourea derivatives are related.

Caption: Hypothetical DNA alkylation pathway for a nitrosourea derivative.

Conclusion and Future Directions

References

- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N'-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea | 61290-73-1 [smolecule.com]

- 3. N-METHYLTHIOUREA | 598-52-7 [chemicalbook.com]

- 4. 1-(2-Hydroxyethyl)urea | CAS#:2078-71-9 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Biological activity of hydroxylated chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [smolecule.com]

In-Depth Technical Guide: N-(2-Hydroxyethyl)-N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

While a specific CAS number for N-(2-Hydroxyethyl)-N-methylthiourea has not been identified in comprehensive searches, its chemical structure and properties can be inferred. The IUPAC name for this compound is 1-(2-hydroxyethyl)-1-methylthiourea .

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | (2-Hydroxyethyl)thiourea[1] | N-Methylthiourea[2][3] | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea[4] |

| CAS Number | Not Found | 29146-81-4 | 598-52-7 | 105-81-7 |

| Molecular Formula | C₄H₁₀N₂OS | C₃H₈N₂OS | C₂H₆N₂S | C₆H₁₂N₂OS |

| Molecular Weight | 134.20 g/mol | 120.18 g/mol | 90.15 g/mol | 160.24 g/mol |

| Melting Point | Data not available | Data not available | 118-121 °C | 76-78 °C |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| LogP (Predicted) | -0.8 (approx.) | -1.1 | -0.7 | Data not available |

| Hydrogen Bond Donors | 2 | 3 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 | 3 |

Experimental Protocols: Synthesis

A likely synthetic route for this compound, based on established methods for the synthesis of N-substituted thioureas, would involve the reaction of an isothiocyanate with an amine.[5][6] Two primary pathways are proposed:

Method A: Reaction of Methyl Isothiocyanate with 2-(Methylamino)ethanol

This is a common and straightforward method for preparing unsymmetrically disubstituted thioureas.

-

Materials: Methyl isothiocyanate, 2-(Methylamino)ethanol, a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

Procedure:

-

Dissolve 2-(Methylamino)ethanol in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Add methyl isothiocyanate dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Method B: Reaction of 2-Isothiocyanatoethanol with Methylamine

An alternative pathway involves the reaction of a hydroxyethyl-containing isothiocyanate with methylamine.

-

Materials: 2-Isothiocyanatoethanol, methylamine (as a solution in a solvent like THF or ethanol), a suitable reaction solvent.

-

Procedure:

-

Dissolve 2-Isothiocyanatoethanol in the reaction solvent.

-

Cool the solution in an ice bath.

-

Slowly add the methylamine solution to the isothiocyanate solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for a few hours.

-

Work-up and purification would follow a similar procedure as described in Method A.

-

Below is a conceptual workflow for the synthesis of N-substituted thioureas.

Caption: General workflow for synthesizing N-substituted thioureas.

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are recognized as a "privileged structure" in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] The biological activity of these compounds is often attributed to their ability to form hydrogen bonds and coordinate with metal ions in biological systems.

While no specific biological data for this compound has been found, the activities of structurally related compounds suggest potential areas of investigation:

-

Anticancer Activity: Many thiourea derivatives have demonstrated potent anticancer properties.[9] Their mechanisms of action can be diverse, including the inhibition of kinases and the disruption of signaling pathways crucial for cancer cell proliferation and survival. For instance, some acylthiourea compounds act as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.

-

Antimicrobial Activity: The thiourea moiety is present in several antimicrobial agents. These compounds can exert their effects through various mechanisms, such as inhibiting essential enzymes in bacteria or fungi.

The diagram below illustrates a simplified representation of a signaling pathway that could potentially be modulated by thiourea derivatives.

Caption: Inhibition of a signaling pathway by a thiourea derivative.

Conclusion

This compound represents a simple yet potentially valuable scaffold for drug discovery. Although specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related thiourea derivatives. Further research is warranted to synthesize and characterize this compound and to explore its activity in relevant biological assays, which could unveil novel therapeutic applications. Researchers are encouraged to use the provided experimental outlines as a starting point for their investigations into this and similar molecules.

References

- 1. (2-Hydroxyethyl)thiourea | C3H8N2OS | CID 3254090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-METHYLTHIOUREA | 598-52-7 [chemicalbook.com]

- 4. 1-ALLYL-3-(2-HYDROXYETHYL)-2-THIOUREA CAS#: 105-81-7 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-(2-Hydroxyethyl)-N-methylthiourea. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, including N-methylthiourea, 1-allyl-3-(2-hydroxyethyl)-2-thiourea, and N,N'-diethylthiourea.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | NH |

| ~5.5 - 6.0 | Broad Singlet | 1H | OH |

| ~3.6 - 3.8 | Triplet | 2H | -CH₂-OH |

| ~3.4 - 3.6 | Quartet | 2H | -N-CH₂- |

| ~2.9 - 3.1 | Singlet | 3H | N-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | C=S |

| ~60 | -CH₂-OH |

| ~50 | -N-CH₂- |

| ~31 | N-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | O-H stretch |

| 3100 - 3300 | Medium | N-H stretch |

| 2850 - 3000 | Medium | C-H stretch |

| ~1560 | Strong | N-H bend |

| ~1500 | Strong | C-N stretch |

| ~1250 | Strong | C=S stretch |

| ~1050 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular Ion) |

| 103 | [M - CH₂OH]⁺ |

| 74 | [M - C₂H₄O - H]⁺ |

| 60 | [CH₃NCS]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte, this compound, in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid/Liquid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques for small organic molecules include:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.

-

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus the mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

In-depth Technical Guide on the Core Mechanism of Action of N-(2-Hydroxyethyl)-N-methylthiourea

A comprehensive investigation for scientific literature and experimental data on the specific compound N-(2-Hydroxyethyl)-N-methylthiourea reveals a notable absence of information regarding its mechanism of action, associated signaling pathways, and quantitative biological data. Research databases and publications currently do not contain specific studies detailing the biological activities or the molecular targets of this particular thiourea derivative.

While a detailed analysis of this compound is not possible due to the lack of available data, this guide will provide an in-depth overview of the known mechanisms of action for the broader class of thiourea derivatives. This information, intended for researchers, scientists, and drug development professionals, may offer valuable insights into the potential, yet unconfirmed, biological profile of this compound. The content is based on published studies of structurally related compounds.

General Biological Activities and Mechanisms of Action of Thiourea Derivatives

Thiourea and its derivatives are a versatile class of compounds known to exhibit a wide spectrum of biological activities. The reactivity of the thiocarbonyl group and the ability to form numerous hydrogen bonds are key to their diverse pharmacological effects. These activities include, but are not limited to, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiourea derivatives. Several mechanisms have been proposed, often involving the inhibition of key enzymes or disruption of cellular signaling pathways.

Table 1: Quantitative Data on the Anticancer Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | Caki (Renal Cancer) | IC50 | 9.88 µM | [1] |

| N,N'-disubstituted thioureas | HUVEC (Endothelial) | IC50 | 179.03 µM | [1] |

One of the proposed mechanisms for the anticancer activity of certain thiourea derivatives is the inhibition of histone deacetylase (HDAC) enzymes. For instance, a derivative of Lenalidomide containing a urea group (closely related to thiourea) has been shown to significantly inhibit HDAC1, with an inhibition of 68.02 ± 2.44% at a 10 µM concentration, and induce apoptosis in cancer cells.[1]

Figure 1: Hypothetical signaling pathway for the anticancer activity of certain thiourea derivatives.

Anti-inflammatory and Antioxidant Activity

Many thiourea derivatives have demonstrated potent anti-inflammatory and antioxidant properties. The proposed mechanism for anti-inflammatory action often involves the inhibition of nitric oxide synthase (NOS) enzymes.

Table 2: Enzyme Inhibition Data for N,N'-disubstituted Thiourea Derivatives

| Compound | Enzyme Target | Inhibition (%) |

| Compound 4g | nNOS | 80.6 |

| Compound 4g | iNOS | 76.6 |

Data from MedChemComm (RSC Publishing)[2]

The antioxidant activity of thiourea derivatives is attributed to their ability to scavenge free radicals.

Figure 2: A generalized experimental workflow for assessing the antioxidant activity of thiourea derivatives using the DPPH assay.

Antibacterial Activity

Thiourea derivatives have been investigated for their antibacterial properties. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes. For example, some N-acyl thiourea derivatives have shown activity against Escherichia coli and Staphylococcus aureus.[3] Molecular docking studies have suggested that these compounds may bind to the active site of enzymes like enoyl-ACP reductase (FabI), which is crucial for fatty acid synthesis in bacteria.[3]

Experimental Protocols

Due to the absence of specific studies on this compound, detailed experimental protocols for this compound cannot be provided. However, general methodologies for evaluating the biological activities of novel thiourea derivatives are outlined below.

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., Caki, HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

General Protocol for Enzyme Inhibition Assay (e.g., HDAC1)

-

Reagents: Prepare assay buffer, a solution of the purified enzyme (e.g., HDAC1), the substrate, and the test compounds.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, assay buffer, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate at a controlled temperature for a specific time.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the broader family of thiourea derivatives presents a rich field of study with significant therapeutic potential. The information and general protocols provided in this guide are intended to serve as a foundational resource for researchers and scientists interested in exploring the biological activities of this and other novel thiourea compounds. Future studies are essential to determine the specific molecular targets and signaling pathways of this compound, which will be crucial for any potential drug development efforts.

References

- 1. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of N-(2-Hydroxyethyl)-N-methylthiourea

Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data on the biological activity of "N-(2-Hydroxyethyl)-N-methylthiourea." The information presented herein is extrapolated from studies on structurally related thiourea derivatives. Direct experimental data, quantitative analyses, and specific signaling pathways for the target compound are not presently available in published research. This guide, therefore, serves as a general overview of the potential biological activities of thiourea compounds, which may not be directly applicable to "this compound."

Introduction

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups (R¹R²N)(R³R⁴N)C=S. These compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The structural diversity achievable through substitution at the nitrogen atoms allows for the fine-tuning of their pharmacological properties. This guide will explore the general biological activities reported for thiourea derivatives, providing a foundational understanding that may inform future research into "this compound."

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives can be achieved through several established methods. A common approach involves the reaction of an isothiocyanate with an amine. For instance, N-methylthiourea can be synthesized by reacting methyl isothiocyanate with ammonia in an ethanolic or aqueous solution.[3] This general methodology can be adapted to produce a wide array of substituted thioureas.

A potential synthetic route to "this compound" is depicted below. This workflow is a hypothetical representation based on general organic synthesis principles.

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities of Thiourea Derivatives

Research on various thiourea derivatives has revealed a wide range of biological effects, as summarized in the table below. It is important to note that these activities are highly dependent on the specific substitutions on the thiourea core.

| Biological Activity | Description | Key Findings on Related Compounds |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Certain N-acyl thiourea derivatives have shown anti-biofilm activity against E. coli.[4][5] Other derivatives have demonstrated antibacterial effects against various strains, with some exhibiting potency comparable to standard antibiotics like ceftriaxone.[1] |

| Antioxidant | Capacity to neutralize free radicals and reduce oxidative stress. | Some N-acyl thiourea derivatives have exhibited significant antioxidant capacity in in vitro assays such as the DPPH assay.[1][4] |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | While not extensively detailed for simple thioureas, more complex derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][2] |

| Anti-inflammatory | Reduction of inflammation. | This is another area where thiourea derivatives have shown promise, although specific mechanisms are often not fully elucidated.[1][2] |

Experimental Protocols for Evaluating Biological Activity

The following are generalized experimental protocols commonly used to assess the biological activities of novel chemical entities, including thiourea derivatives.

Antimicrobial Activity Assessment

Method: Minimum Inhibitory Concentration (MIC) Assay.

-

Preparation of Bacterial/Fungal Strains: Cultures of the test microorganisms are grown in appropriate broth media to a specific optical density.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Incubation: The microbial suspension is added to microplate wells containing the serially diluted compound. A positive control (antibiotic) and a negative control (vehicle) are included.

-

MIC Determination: The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[4]

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity Assessment

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Compound Preparation: The test compound is prepared at various concentrations.

-

Reaction: The compound solutions are mixed with the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.

-

Measurement: After a specific incubation period in the dark, the absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.[4]

Potential Signaling Pathways

The precise signaling pathways modulated by thiourea derivatives are diverse and depend on the specific compound and biological context. Given the lack of data for "this compound," a specific pathway diagram cannot be provided. However, based on the reported activities of related compounds, potential interactions could involve pathways related to oxidative stress response, inflammatory signaling (e.g., NF-κB pathway), or microbial metabolic pathways.

Conclusion and Future Directions

While "this compound" remains an understudied compound, the broader class of thiourea derivatives exhibits a rich and diverse range of biological activities. Future research should focus on the synthesis and direct biological evaluation of "this compound" to elucidate its specific pharmacological profile. Such studies would involve a battery of in vitro and in vivo assays to determine its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, as well as to investigate its mechanism of action and potential effects on key signaling pathways. The development of robust analytical methods for its quantification will also be crucial for preclinical and clinical development.[4]

References

Potential Applications of N-(2-Hydroxyethyl)-N-methylthiourea in Medicinal Chemistry: A Technical Guide

Introduction

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide array of therapeutic properties.[1][2] These compounds have demonstrated significant potential across various fields, including antiviral, antimicrobial, anticancer, and anti-inflammatory applications.[3][4] The versatility of the thiourea scaffold (R¹R²N)(R³R⁴N)C=S allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide explores the potential medicinal chemistry applications of a specific, lesser-studied derivative, N-(2-Hydroxyethyl)-N-methylthiourea. While direct research on this compound is limited, by examining the activities of structurally related thiourea derivatives, we can infer its potential therapeutic utility and propose avenues for future investigation.

Synthesis of this compound

The synthesis of N,N'-disubstituted thioureas can be achieved through several established methods. A common and efficient approach involves the reaction of an isothiocyanate with a primary or secondary amine. For this compound, a plausible synthetic route would involve the reaction of methyl isothiocyanate with N-(2-hydroxyethyl)amine.

Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas

-

Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a round-bottom flask, add the isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours to overnight.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with mass spectrometry.[4]

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Guide to its Application as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corrosion poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials. This technical guide provides an in-depth analysis of N-(2-Hydroxyethyl)-N-methylthiourea as a promising corrosion inhibitor, particularly for mild steel in acidic environments. This document outlines the inhibitor's mechanism of action, summarizes key performance data, provides detailed experimental protocols for its evaluation, and presents visual representations of the underlying chemical and experimental processes. The information is intended to serve as a comprehensive resource for researchers and professionals in materials science, chemistry, and drug development who are engaged in the study and application of corrosion inhibitors.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have been extensively studied as effective corrosion inhibitors.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] Thiourea and its derivatives are a well-established class of corrosion inhibitors due to the presence of both sulfur and nitrogen atoms, which act as active centers for adsorption.[2][3][4] this compound incorporates a hydroxyl group, a methyl group, and a thiourea moiety, providing multiple coordination sites for interaction with the metal surface. This guide focuses on the technical aspects of utilizing this specific compound as a corrosion inhibitor.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, thereby blocking the active sites for corrosion.[5][6] This adsorption process can be classified as either physisorption, chemisorption, or a combination of both.[7]

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

-

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the heteroatoms (S, N, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms.[2]

The presence of lone pair electrons on the sulfur, nitrogen, and oxygen atoms in this compound facilitates their strong adsorption onto the metal surface.[2] The molecule can retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6] The effectiveness of the inhibitor is influenced by its concentration, the temperature, and the nature of the corrosive medium.[3][5]

The adsorption of thiourea derivatives on a metal surface can be visualized as follows:

Figure 1. Adsorption of the inhibitor on the metal surface.

Quantitative Data on Corrosion Inhibition

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables summarize the performance data for thiourea derivatives as corrosion inhibitors for mild steel in acidic media.

Table 1: Inhibition Efficiency of a Thiourea Derivative (N-MEH) from Gravimetric Measurements in 1 M HCl [5]

| Inhibitor Concentration (M) | Immersion Time (h) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

| 0 (Blank) | 5 | - | - |

| 0.001 | 5 | - | - |

| 0.002 | 5 | - | - |

| 0.003 | 5 | - | - |

| 0.004 | 5 | - | - |

| 0.005 | 5 | - | 95.3 |

| 0.005 | 1 | - | - |

| 0.005 | 2 | - | - |

| 0.005 | 10 | - | - |

| 0.005 | 24 | - | Decreased |

Note: Specific corrosion rate values were not provided in the abstract.

Table 2: Effect of Temperature on Inhibition Efficiency of N-MEH in 1 M HCl at 0.005 M Concentration [5]

| Temperature (K) | Inhibition Efficiency (%) |

| 303 | 95.3 |

| 313 | - |

| 323 | - |

| 333 | 79.8 |

Experimental Protocols

The evaluation of a corrosion inhibitor's performance involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Materials and Preparation

-

Working Electrode: Mild steel coupons of a specific composition (e.g., API 5L X52 or C1010) are typically used.[6][8] The coupons are abraded with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried before use.[5]

-

Corrosive Medium: A solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at a specific concentration (e.g., 1 M HCl or 0.5 M H₂SO₄) is prepared using analytical grade reagents and distilled water.[3][5]

-

Inhibitor Solution: The this compound inhibitor is dissolved in the corrosive medium to achieve the desired concentrations.[5]

Gravimetric (Weight Loss) Measurements

This method provides a direct measure of the corrosion rate.

-

Initial Weighing: Cleaned and dried mild steel coupons are accurately weighed.

-

Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period (e.g., 5 hours) at a constant temperature.[5]

-

Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically by scrubbing with a brush in a solution containing a cleaning agent), washed, dried, and re-weighed.

-

Calculations:

-

The weight loss (ΔW) is calculated as the difference between the initial and final weights.

-

The corrosion rate (CR) is calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

-

The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[5]

-

Figure 2. Gravimetric experimental workflow.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup with a potentiostat.[9]

-

Working Electrode: The prepared mild steel coupon.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum or graphite electrode.

-

Open Circuit Potential (OCP): The potential of the working electrode is monitored with respect to the reference electrode until a stable value is reached.

-

Potentiodynamic Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP. The resulting current is measured to generate a Tafel plot. From this plot, the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes can be determined. The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.[6]

-

Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is analyzed using Nyquist and Bode plots to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[3]

Figure 3. Electrochemical measurement workflow.

Surface Analysis Techniques

These techniques are used to characterize the morphology and composition of the metal surface after exposure to the corrosive environment.[10][11]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography, allowing for the visualization of the protective film formed by the inhibitor and any reduction in corrosion-related damage.[5][6]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule on the metal surface.

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface, which can help elucidate the nature of the inhibitor-metal bond.[12]

-

Atomic Force Microscopy (AFM): Used to obtain three-dimensional topographical images of the surface at high resolution, allowing for the quantification of surface roughness.

Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.[7][13] These calculations can determine parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment.[14] These parameters provide insights into the inhibitor's ability to donate electrons to the metal surface and its adsorption behavior.[14]

Adsorption Isotherm and Thermodynamic Considerations

The adsorption of the inhibitor on the metal surface can be described by various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms.[3][5] Determining the best-fit isotherm provides information about the nature of the interaction between the inhibitor and the metal surface.

The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm data. The sign and magnitude of ΔG°ads indicate the spontaneity and the type of adsorption (physisorption or chemisorption).[7] Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[7]

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic media. Its effectiveness is attributed to the presence of multiple heteroatoms that facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive attack. This technical guide has provided a comprehensive overview of its mechanism, performance data, and the experimental methodologies required for its evaluation. Further research can focus on optimizing its formulation, exploring its performance in different corrosive environments and on various metal alloys, and investigating potential synergistic effects with other additives. The detailed protocols and conceptual frameworks presented herein are intended to support and guide future research and development in the field of corrosion inhibition.

References

- 1. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. researchgate.net [researchgate.net]

- 4. ijaet.org [ijaet.org]

- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 6. Investigation of the inhibitive effect of N methyl thiourea on the corrosion of steel API X52 in 1 M HCl [chemistry.semnan.ac.ir]

- 7. scispace.com [scispace.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Techniques of Surface Analysis - Tascon - Surface Analysis [tascon.eu]

- 11. mdpi.com [mdpi.com]

- 12. Surface Analysis Techniques | Physical Electronics Inc. [phi.com]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Substituted Thiourea Derivatives: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-substituted thiourea derivatives, with a focus on structures analogous to N-(2-Hydroxyethyl)-N-methylthiourea. It covers their synthesis, physicochemical properties, and diverse biological activities, supported by detailed experimental protocols and data summaries. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Thiourea Derivatives

Thiourea, an organosulfur compound with the formula SC(NH2)2, serves as a versatile scaffold in medicinal chemistry.[1] The presence of nitrogen and sulfur atoms allows for numerous bonding opportunities and functionalization, making thiourea derivatives a subject of significant research interest.[2] These compounds exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] The structural diversity of N-substituted thioureas allows for the fine-tuning of their biological and physicochemical properties, making them promising candidates for drug discovery and development.[5]

Synthesis of N-Substituted Thiourea Derivatives

The synthesis of N-substituted thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. A general and widely adopted method is the condensation of an acid chloride with ammonium thiocyanate to form an in-situ isothiocyanate, which then reacts with a primary or secondary amine.[3][6]

A logical workflow for a typical synthesis is outlined below:

Caption: General workflow for the synthesis of N-acyl thiourea derivatives.

Experimental Protocol: General Synthesis of N-Acyl Thiourea Derivatives[3][6]

-

Isothiocyanate Formation: To a solution of the respective acid chloride (1 mmol) in anhydrous acetone (20 mL), ammonium thiocyanate (1.1 mmol) is added. The mixture is stirred at room temperature for 1-2 hours.

-

Thiourea Synthesis: The appropriate amine (1 mmol) is added to the reaction mixture containing the in-situ formed acyl isothiocyanate. The reaction is then stirred for an additional 2-4 hours at room temperature or under gentle reflux, depending on the reactivity of the amine.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid residue is washed with distilled water, filtered, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to afford the pure N-acyl thiourea derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][7]

Biological Activities and Properties

N-substituted thiourea derivatives have been reported to exhibit a wide array of biological activities. The following sections summarize some of the key findings.

Antimicrobial and Antibiofilm Activity

Many thiourea derivatives have demonstrated significant potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] Some derivatives have also shown promising activity in inhibiting and eradicating bacterial biofilms.[4][6]

| Compound Class | Organism | Activity | MIC/MBIC (µg/mL) | Reference |

| N-acyl thioureas | E. coli | Antibiofilm | 625 | [6] |

| N-acyl thioureas | S. aureus | Antibacterial | 5.12 | [7] |

| N-acyl thioureas | B. subtilis | Antibacterial | 2.29 | [7] |

| Thiadiazole-thioureas | A. flavus | Antifungal | 0.95 | [7] |

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Anticancer Activity

The cytotoxic effects of thiourea derivatives against various cancer cell lines have been extensively studied.[8] Their mechanisms of action can include the induction of apoptosis and inhibition of cancer-related enzymes.[8][9] Metal complexes of thiourea derivatives, particularly with copper, have shown enhanced cytotoxic effects.[8]

| Derivative Type | Cell Line | IC50 (µM) | Mechanism | Reference |

| N-Naphthoyl thiourea-Cu complex | MCF-7 | 0.68 | Apoptosis induction | [8] |

| N-Naphthoyl thiourea-Cu complex | HCT116 | 1.22 | Apoptosis induction | [8] |

| Substituted thioureas | SW480 (colon) | Not specified | Pro-apoptotic | [9] |

| Substituted thioureas | SW620 (colon) | Not specified | Pro-apoptotic | [9] |

IC50: Half-maximal inhibitory concentration.

Antioxidant Activity

Several thiourea derivatives have been identified as potent antioxidant agents.[10][11] Their antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11]

| Compound | Assay | Antioxidant Activity | Reference |

| N-acyl thiourea (1d) | DPPH | ~43% | [6] |

| Dichlorophenyl thiourea | DPPH | IC50: 45 µg/mL | [1] |

| Dichlorophenyl thiourea | ABTS | IC50: 52 µg/mL | [1] |

Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes, including cholinesterases, tyrosinase, and DNA gyrase.[5][7][10] This inhibitory activity underscores their potential for treating a range of diseases, from neurodegenerative disorders to bacterial infections.[5]

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiourea derivatives are attributed to their ability to interact with various cellular targets and signaling pathways. For instance, their antibacterial effects can be mediated through the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[7]

A proposed mechanism for the antibacterial action of certain thiourea derivatives is depicted below:

Caption: Inhibition of bacterial DNA replication by thiourea derivatives.

Experimental Protocols for Biological Evaluation

Protocol for Antimicrobial Susceptibility Testing[7]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

-

Agar Well Diffusion Method: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the prepared inoculum and poured into sterile Petri dishes. Wells of 6 mm diameter are made in the solidified agar.

-

Application of Compounds: A specific volume (e.g., 100 µL) of the test compound solution (at a defined concentration) is added to each well. Standard antibiotics (e.g., Ciprofloxacin) and a solvent control (e.g., DMSO) are also included.

-

Incubation and Measurement: The plates are incubated for 24 hours (bacteria) or 48 hours (fungi) at their respective optimal temperatures. The diameter of the zone of inhibition around each well is measured in millimeters.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates, where the lowest concentration of the compound that inhibits visible growth is recorded.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10^3 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Perspectives

N-substituted thiourea derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their ease of synthesis and the potential for structural modification make them attractive scaffolds for the development of new therapeutic agents. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds for improved potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of these compounds is likely to yield novel drug candidates for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. farmaciajournal.com [farmaciajournal.com]

N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended methodologies for determining the solubility and stability of N-(2-Hydroxyethyl)-N-methylthiourea. Due to the limited publicly available data for this specific compound, this document focuses on the general characteristics of thiourea derivatives, outlines standard experimental protocols for characterization, and offers a logical workflow for researchers. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of thiourea-based compounds.

Introduction

This compound is a substituted thiourea derivative. The thiourea functional group is a key structural motif in numerous pharmacologically active compounds and industrial chemicals. A thorough understanding of a compound's solubility and stability is paramount for its successful application, particularly in drug development, where these properties influence bioavailability, formulation, and shelf-life. This guide addresses the current knowledge gap regarding the physicochemical properties of this compound.

General Properties of Thiourea and its Derivatives

Thiourea and its derivatives are generally crystalline solids. The presence of the thiocarbonyl group and the amine functionalities allows for hydrogen bonding, which significantly influences their physical properties.

Solubility

The solubility of thiourea compounds is variable and highly dependent on the nature of their substituents. The parent compound, thiourea, is soluble in water and polar organic solvents.[1][2] The solubility of thiourea in water, methanol, and ethanol increases with temperature.[3][4]

Table 1: Solubility of Thiourea in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 14.2[2] |

| Methanol | 25 | 11.9[2] |

| Ethanol | 20 | 3.6[2] |

| Ethanol | 64.7 | 9.8[2] |

| Diethyl Ether | - | Almost Insoluble[2] |

| Hexane | - | Almost Insoluble[2] |

This data is for the parent compound, thiourea, and serves as a general reference.

For This compound , the presence of a hydroxyl (-OH) group is expected to enhance its aqueous solubility compared to non-hydroxylated analogs due to increased hydrogen bonding capacity with water molecules. The N-methyl group may have a minor influence on its solubility profile.

Stability

Thiourea derivatives can be susceptible to degradation under various conditions:

-

Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation. For instance, oxidation of thiourea with hydrogen peroxide yields thiourea dioxide.[2] Thiourea S-oxides are often labile intermediates.[5]

-

Thermal Decomposition: Many thiourea derivatives have defined melting points but can decompose at higher temperatures.[6] A study on analogous compounds indicated that urea or selenourea groups are generally more stable than a thiourea group.[6]

-

Hydrolysis: The stability of thioureas in aqueous solutions can be pH-dependent. Both acidic and alkaline conditions can potentially lead to hydrolysis, although thioureas are generally more stable than their urea counterparts.

Recommended Experimental Protocols

Given the absence of specific data for this compound, the following standard experimental protocols are recommended to determine its solubility and stability profile.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask. Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions: Expose the stock solution to a variety of stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution (e.g., 60-80 °C).

-

Photostability: Expose the solution to UV and visible light according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products, potentially using LC-MS for structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel thiourea derivative.

Conclusion

References

Methodological & Application

Synthesis Protocol for N-(2-Hydroxyethyl)-N-methylthiourea: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(2-Hydroxyethyl)-N-methylthiourea, a substituted thiourea derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of an isothiocyanate with a primary amine. This document outlines the required materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

Thiourea and its derivatives are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiocarbonyl group and the ability to form various hydrogen bonds are key to their biological function. This compound is a functionalized thiourea that incorporates a hydrophilic hydroxyethyl group, which can modulate its solubility and pharmacokinetic properties. This document provides a straightforward and reproducible protocol for its synthesis, enabling further investigation into its potential as a bioactive molecule.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic addition of N-methylethanolamine to methyl isothiocyanate.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted thioureas.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl Isothiocyanate | 97% | Sigma-Aldrich |

| N-Methylethanolamine | 99% | Sigma-Aldrich |

| Ethanol, Anhydrous | Reagent Grade | Fisher Scientific |

| Diethyl Ether, Anhydrous | Reagent Grade | Fisher Scientific |

| Activated Charcoal | Laboratory Grade | --- |

| Round-bottom flask (100 mL) | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Reflux condenser | --- | --- |

| Ice bath | --- | --- |

| Büchner funnel and flask | --- | --- |

| Rotary evaporator | --- | --- |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylethanolamine (7.51 g, 0.1 mol) in 30 mL of anhydrous ethanol.

-

Addition of Isothiocyanate: While stirring the solution at room temperature, add methyl isothiocyanate (7.31 g, 0.1 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: Add a small amount of activated charcoal to the solution and gently heat the mixture to reflux for 15 minutes to decolorize.

-

Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal.

-

Crystallization: Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator under vacuum to a constant weight.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical and Spectroscopic Data:

| Property | Value (Expected/Reference) |

| Molecular Formula | C₄H₁₀N₂OS |

| Molecular Weight | 134.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not reported, expected to be in the range of analogous thioureas |

| ¹H NMR (DMSO-d₆) | Expected shifts (ppm): ~7.6 (br s, 1H, NH), ~7.4 (br s, 1H, NH), ~4.8 (t, 1H, OH), ~3.5 (q, 2H, CH₂-O), ~3.1 (t, 2H, CH₂-N), ~2.8 (d, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | Expected shifts (ppm): ~183 (C=S), ~60 (CH₂-O), ~50 (CH₂-N), ~31 (N-CH₃) |

| IR (KBr, cm⁻¹) | Expected peaks: 3300-3400 (N-H, O-H stretch), 2850-2950 (C-H stretch), ~1550 (C=S stretch) |

| Mass Spectrometry | Expected m/z: 135.05 [M+H]⁺ |

Note: Specific experimental data for this compound is not widely available in the literature. The provided NMR and IR data are estimations based on the analysis of similar structures, such as 1-allyl-3-(2-hydroxyethyl)-2-thiourea.

Safety Precautions

-

Methyl isothiocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described protocol is based on established chemical principles and can be readily implemented in a standard laboratory setting. The characterization data, although based on estimations from analogous compounds, provides a useful reference for researchers to confirm the identity and purity of the synthesized product. This protocol should facilitate further research into the biological activities and potential applications of this and related thiourea derivatives.

Application Notes & Protocols for the Quantification of N-(2-Hydroxyethyl)-N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of N-(2-Hydroxyethyl)-N-methylthiourea. As no standardized methods currently exist for this specific compound, the methodologies presented herein are adapted from established and validated analytical techniques for structurally similar thiourea derivatives. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection due to its robustness and widespread availability. Additionally, a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification, particularly in complex biological matrices. These protocols are intended to serve as a comprehensive starting point for method development and validation in research and drug development settings.

Introduction

This compound is a substituted thiourea derivative. The thiourea functional group is of significant interest in medicinal chemistry and has been explored for various therapeutic applications. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, formulation development, quality control, and metabolism research. This document details the proposed analytical strategies for the determination of this compound in various sample matrices.

Analytical Methodologies

A survey of analytical techniques for thiourea and its derivatives indicates that HPLC and LC-MS/MS are the most suitable methods for quantification.[1][2] Spectrophotometric and gas chromatography methods can also be employed, though they may require derivatization or be less specific.[3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and commonly used technique for the analysis of thiourea compounds.[5][6] The presence of the thiocarbonyl group (C=S) in this compound provides a chromophore that allows for UV detection, typically in the range of 230-245 nm.[5][7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex matrices like plasma or urine, LC-MS/MS is the method of choice.[2][9] This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from matrix components.[10][11]

Data Presentation: Comparative Summary of Proposed Methods

The following table summarizes the anticipated performance characteristics of the proposed analytical methods for this compound, based on data from analogous thiourea derivatives.

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis of parent and fragment ions. |

| Selectivity | Moderate; dependent on chromatographic resolution. | High; based on specific mass transitions. |

| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range[2] |

| Linearity (R²) | Typically >0.99 | Typically >0.99[2] |

| Precision (%RSD) | < 15% | < 15%[2] |

| Accuracy (%RE) | ± 15% | ± 15%[2] |

| Sample Throughput | Moderate | High |

| Instrumentation Cost | Moderate | High |

| Matrix Effects | Low to moderate | Can be significant; requires careful management.[10][11] |

| Primary Application | Quantification in pure substance, simple formulations, and in-vitro samples. | Quantification in complex biological matrices (plasma, urine, tissue).[2][12] |

Experimental Protocols

Disclaimer: These protocols are proposed starting points and require optimization and validation for the specific analysis of this compound in your matrix of interest.

Protocol 1: HPLC-UV Method

This protocol is adapted from established methods for ethylene thiourea and other N-substituted thioureas.[5][6]

4.1.1. Materials and Reagents

-

This compound reference standard

-

HPLC grade methanol[6]

-

HPLC grade acetonitrile

-

HPLC grade water[5]

-

Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

-

Syringe filters (0.22 µm or 0.45 µm)

4.1.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]

-

Data acquisition and processing software

4.1.3. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[6]

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation (General):

-

For simple matrices (e.g., dissolution media), dilute the sample with the mobile phase to fall within the calibration range.

-

For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary.

-

Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.

-

4.1.4. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH adjusted to 4.5) and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized for best peak shape and retention time.[13]

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 25 °C (or ambient)

-

Injection Volume: 10-20 µL

-

UV Detection Wavelength: 235 nm (This should be confirmed by running a UV scan of the analyte).[8]

-

Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks).

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte versus concentration for the working standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

-

Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol is based on methodologies for the analysis of various thiourea derivatives in biological fluids.[2][9]

4.2.1. Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (if available) or a structurally similar compound.

-

LC-MS grade methanol

-